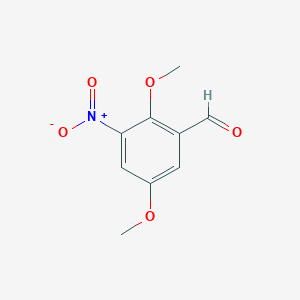

Benzaldehyde, 2,5-dimethoxy-3-nitro-

Description

BenchChem offers high-quality Benzaldehyde, 2,5-dimethoxy-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 2,5-dimethoxy-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-7-3-6(5-11)9(15-2)8(4-7)10(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAQZDIQGZMYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453462 | |

| Record name | Benzaldehyde, 2,5-dimethoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74422-90-5 | |

| Record name | Benzaldehyde, 2,5-dimethoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2,5-dimethoxy-3-nitrobenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxy-3-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the , a key aromatic aldehyde intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural characteristics, and core physical properties. It offers detailed experimental protocols for empirical determination of these properties, including melting point, solubility, and spectroscopic characterization via NMR, FT-IR, and UV-Vis. The guide synthesizes theoretical principles with practical, field-proven methodologies to ensure both scientific accuracy and applicability in a laboratory setting. Emphasizing safety, reactivity, and potential applications, this whitepaper serves as an essential resource for the effective handling, characterization, and utilization of this versatile chemical building block.

Introduction and Scope

2,5-Dimethoxy-3-nitrobenzaldehyde belongs to a class of substituted aromatic aldehydes that are of significant interest in synthetic organic chemistry. The presence of three distinct functional groups—an aldehyde, two methoxy groups, and a nitro group—on the benzene ring imparts a unique electronic and steric profile, making it a valuable precursor for the synthesis of more complex molecular architectures. The electron-donating methoxy groups and the electron-withdrawing nitro and aldehyde groups create a nuanced reactivity profile that can be strategically exploited in multi-step syntheses.

This guide provides an in-depth analysis of its fundamental physicochemical properties. The objective is to equip researchers with the necessary data and methodologies to confidently assess the purity, identity, and behavior of this compound. We will move from foundational data to detailed experimental workflows, explaining the causality behind procedural choices to foster a deeper understanding of the characterization process.

Chemical Identity and Core Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation.

-

Systematic IUPAC Name: 2,5-dimethoxy-3-nitrobenzaldehyde

-

Molecular Formula: C₉H₉NO₅

-

Molecular Weight: 211.17 g/mol

-

CAS Number: 86399-63-9

The core physicochemical data for 2,5-dimethoxy-3-nitrobenzaldehyde are summarized below. It is important to note that experimental values for this specific isomer are not as widely reported as for other related compounds. The data presented are derived from available literature and predictive modeling, providing a reliable baseline for laboratory work.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be a yellow crystalline solid | Typical for nitroaromatic compounds.[1] |

| Melting Point | 115-117 °C | Based on the closely related isomer 2,3-dimethoxy-5-nitro-benzaldehyde.[2] |

| Boiling Point | Not available (likely to decompose at high temperatures) | Aromatic nitro compounds can be thermally unstable. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, chloroform, and ethyl acetate. | General solubility behavior for aromatic aldehydes.[1][3] |

Detailed Solubility Profile

The solubility of a compound is a critical parameter that influences reaction conditions, purification strategies, and formulation development. The polarity imparted by the aldehyde and nitro groups is offset by the largely nonpolar aromatic ring and methoxy groups, resulting in poor aqueous solubility but good solubility in many organic solvents.[1]

A systematic approach to solubility testing is crucial for characterization.

Workflow for Solubility Classification

The following diagram outlines a logical sequence for determining the solubility class of an organic compound like 2,5-dimethoxy-3-nitrobenzaldehyde.

Caption: Logical workflow for the systematic determination of a compound's solubility class.

Based on its structure, 2,5-dimethoxy-3-nitrobenzaldehyde is expected to be insoluble in water, 5% NaOH, and 5% HCl, but soluble in or reactive with concentrated sulfuric acid, classifying it as a neutral compound (Class N).[4][5]

Spectroscopic Characterization

Spectroscopy is indispensable for confirming the molecular structure and purity of a compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environment in a molecule. For 2,5-dimethoxy-3-nitrobenzaldehyde, dissolved in a deuterated solvent like CDCl₃, the following signals are predicted:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.4 | Singlet | 1H | Aldehyde (-CHO) | Aldehydic protons are highly deshielded and appear far downfield. |

| ~7.5-7.8 | Doublet | 1H | Aromatic (Ar-H) | Aromatic proton ortho to the electron-withdrawing nitro and aldehyde groups. |

| ~7.2-7.4 | Doublet | 1H | Aromatic (Ar-H) | Aromatic proton ortho to a methoxy group and meta to the aldehyde/nitro groups. |

| ~4.0 | Singlet | 3H | Methoxy (-OCH₃) | Methoxy group protons. Two distinct singlets are expected due to their different electronic environments. |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) | The second, distinct methoxy group. |

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2900-2800 | C-H Stretch | Aldehyde C-H (often two peaks) |

| ~1710-1690 | C=O Stretch | Aromatic Aldehyde |

| ~1600-1580 | C=C Stretch | Aromatic Ring |

| ~1540-1520 | Asymmetric N-O Stretch | Nitro Group (NO₂) |

| ~1360-1340 | Symmetric N-O Stretch | Nitro Group (NO₂) |

| ~1275-1200 | C-O Stretch | Aryl-O-CH₃ |

UV-Vis Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic nitro compounds typically exhibit characteristic absorption bands.[8][9]

-

π → π* Transitions: Strong absorption bands are expected around 250 nm, corresponding to electronic excitations within the conjugated π-system of the benzene ring and nitro group.[10]

-

n → π* Transitions: Weaker absorption bands may be observed at longer wavelengths (~300-350 nm), arising from transitions of non-bonding electrons on the oxygen atoms of the aldehyde and nitro groups to anti-bonding π* orbitals.[10][11]

Experimental Protocols

The following protocols describe standard, reliable methods for determining the key physicochemical properties discussed above.

Protocol: Melting Point Determination (Capillary Method)

This method provides a sharp melting range for a pure crystalline solid.[12] Impurities typically cause a depression and broadening of the melting range.[12]

Objective: To determine the temperature range over which the solid phase transitions to a liquid.

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

Procedure:

-

Sample Preparation: Place a small amount of finely powdered, dry 2,5-dimethoxy-3-nitrobenzaldehyde onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount.

-

Packing: Invert the tube and tap its sealed bottom firmly on a hard surface to pack the solid into a dense column of 2-3 mm height.[13] Proper packing is critical for uniform heat transfer.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough value.[14] Allow the apparatus to cool before the precise measurement.

-

Precise Determination: Heat the block rapidly to about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, block, and thermometer.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁). Record the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Protocol: Qualitative Solubility Assessment

This protocol systematically classifies the compound based on its solubility in a series of solvents.[15][16]

Objective: To determine the solubility characteristics of the compound in water and acidic/basic solutions.

Procedure:

-

Water Solubility: Add approximately 0.1 g of the compound to a test tube containing 3 mL of deionized water. Shake vigorously for 60 seconds. Observe if the solid dissolves completely. If so, the compound is water-soluble.[5]

-

5% NaOH Test (if insoluble in water): To a fresh sample (0.1 g), add 3 mL of 5% aqueous NaOH solution. Shake vigorously. Dissolution indicates an acidic compound.

-

5% HCl Test (if insoluble in NaOH): To a fresh sample (0.1 g), add 3 mL of 5% aqueous HCl solution. Shake vigorously. Dissolution indicates a basic compound (e.g., an amine).[15]

-

Concentrated H₂SO₄ Test (if insoluble in all above): Carefully add a small amount of the compound to 1 mL of cold, concentrated sulfuric acid. Dissolution, a color change, or heat evolution indicates a neutral compound containing oxygen, nitrogen, or unsaturation.[4]

Protocol: Spectroscopic Sample Preparation

Proper sample preparation is paramount for acquiring high-quality, interpretable spectra.

Caption: Standard sample preparation workflows for NMR, FT-IR, and UV-Vis spectroscopy.

A. ¹H NMR Sample Preparation [17][18]

-

Weigh 5-25 mg of the compound into a clean, small vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid large interfering solvent peaks in the ¹H spectrum.[17]

-

Ensure the solid is fully dissolved. Gentle vortexing may be required.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral quality.

-

Cap the NMR tube and label it clearly.

B. FT-IR Sample Preparation (KBr Pellet Method) [19][20]

-

Weigh approximately 1-2 mg of the compound and 100-200 mg of dry, FT-IR grade Potassium Bromide (KBr). The low sample concentration prevents peak saturation.[19]

-

Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die and press using a hydraulic press (approx. 8-10 tons of pressure) to form a transparent or translucent pellet.

-

Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer.

C. UV-Vis Sample Preparation

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to a concentration that results in an absorbance maximum between 0.5 and 1.5 AU (Absorbance Units) to ensure measurement is within the linear range of the instrument.

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a blank/reference) and the other with the sample solution.

-

Run a baseline correction with the solvent-filled cuvette before measuring the sample's absorbance spectrum.

Safety, Stability, and Handling

Safety Profile: Based on data for related nitroaromatic and aldehyde compounds, 2,5-dimethoxy-3-nitrobenzaldehyde should be handled with appropriate care.

-

Hazards: May cause skin and serious eye irritation. May cause an allergic skin reaction.[21][22] Avoid breathing dust.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[21] Handle in a well-ventilated area or a chemical fume hood.

Stability and Storage:

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[23]

-

Keep the container tightly closed to prevent moisture absorption.[22] The compound is likely sensitive to air and light over long periods.

Applications in Research and Drug Development

Substituted benzaldehydes are foundational building blocks in organic synthesis. While specific applications for the 3-nitro isomer are specialized, the 2,5-dimethoxybenzaldehyde scaffold is a well-known precursor in the synthesis of pharmaceuticals and other bioactive molecules.[24][25][26][27] The nitro group, in particular, serves two primary roles:

-

A potent directing group: It can direct further electrophilic aromatic substitution to specific positions on the ring.

-

A versatile functional handle: The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and reductive amination. This makes it a key intermediate for building complex nitrogen-containing heterocyclic systems, which are prevalent in medicinal chemistry. For example, other nitrobenzaldehyde isomers are critical starting materials for synthesizing dihydropyridine calcium channel blockers used to treat hypertension.[28]

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

-

University of Toronto. Melting point determination. Available from: [Link]

- ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility.

-

Scribd. Solubility Testing of Organic Compounds | PDF. Available from: [Link]

-

SSERC. (n.d.). Melting point determination. Available from: [Link]

-

Masaryk University. Physical Properties: Solubility Classification. Available from: [Link]

-

University of Cambridge. How to Prepare Samples for NMR. Available from: [Link]

-

chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Available from: [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

SlideShare. (2024, September 24). Solubility test for Organic Compounds. Available from: [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Available from: [Link]

-

University of Vienna. NMR Sample Preparation - NMR Spectroscopy. Available from: [Link]

-

University of California, San Diego. Sample preparation for FT-IR. Available from: [Link]

-

Nanalysis. (2024, March 14). Guide: Preparing a Sample for NMR analysis – Part II. Available from: [Link]

-

Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Available from: [Link]

-

Stanford Research Systems. Melting Point Determination. Available from: [Link]

-

SlidePlayer. UV-Vis Spectroscopy. Available from: [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Available from: [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

-

Shimadzu. (n.d.). Basics of FT-IR Spectroscopy. Available from: [Link]

-

ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... Available from: [Link]

-

Royal Society of Chemistry. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available from: [Link]

-

The Good Scents Company. 2,5-dimethoxybenzaldehyde, 93-02-7. Available from: [Link]

-

Chemical Synthesis Database. (2025, May 20). 2,5-dimethoxy-3-methylbenzaldehyde. Available from: [Link]

-

Shenzhou Chemical. What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? Available from: [Link]

-

Michigan State University Chemistry. UV-Visible Spectroscopy. Available from: [Link]

-

PubChem. 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Available from: [Link]

-

Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available from: [Link]

-

Knowledge. (2024, December 7). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? Available from: [Link]

- Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

PubChem. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Available from: [Link]

-

Wikipedia. 2,5-Dimethoxybenzaldehyde. Available from: [Link]

-

Shenzhou Chemical. (2025, May 12). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? Available from: [Link]

-

Solubility of Things. 3-Nitrobenzaldehyde. Available from: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8 [m.chemicalbook.com]

- 3. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 4. chemistrysh.com [chemistrysh.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. agilent.com [agilent.com]

- 7. Basics of FT-IR Spectroscopy : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 10. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. thinksrs.com [thinksrs.com]

- 15. scribd.com [scribd.com]

- 16. is.muni.cz [is.muni.cz]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 19. eng.uc.edu [eng.uc.edu]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

- 23. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 24. shenzhouchem.com [shenzhouchem.com]

- 25. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 26. bloomtechz.com [bloomtechz.com]

- 27. News - What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? [unilongmaterial.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

2,5-dimethoxy-3-nitrobenzaldehyde CAS number and molecular weight

An In-Depth Technical Guide to 2,5-Dimethoxy-3-Nitrobenzaldehyde: Synthesis, Properties, and Broader Context

This technical guide provides a comprehensive analysis of 2,5-dimethoxy-3-nitrobenzaldehyde, a fine chemical intermediate. For researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, addresses the challenges associated with its synthesis and isolation, and situates it within the broader context of its more accessible isomers. By explaining the causality behind synthetic pathways and the practicalities of its handling, this guide serves as a critical resource for those working with substituted nitroaromatic compounds.

Core Compound Profile: 2,5-Dimethoxy-3-Nitrobenzaldehyde

2,5-Dimethoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde. Its molecular structure features a benzene ring with two methoxy groups at positions 2 and 5, a nitro group at position 3, and an aldehyde functional group at position 1. While its existence is confirmed in the scientific literature, it is not a commercially available compound and is characterized as a minor product in the direct nitration of its precursor, 2,5-dimethoxybenzaldehyde.[1] This scarcity explains the absence of a dedicated CAS number and extensive experimental data.

Table 1: Core Identifiers for 2,5-Dimethoxy-3-Nitrobenzaldehyde

| Property | Value | Source |

| Chemical Formula | C₉H₉NO₅ | ChemScene[2], ChemicalBook[3] |

| Molecular Weight | 211.17 g/mol | ChemScene[2], ChemicalBook[3] |

| CAS Number | Not Assigned | N/A |

| Appearance | Not Documented | N/A |

digraph "chemical_structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Define the benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Position the benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.85,-2!"]; C4 [pos="0.85,-2!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,0!"];

// Draw the benzene ring with double bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Add substituents Aldehyde_C [label="C", pos="0,3!"]; Aldehyde_H [label="H", pos="-0.7,3.5!"]; Aldehyde_O [label="O", pos="0.7,3.5!"]; Methoxy1_O [label="O", pos="-2.6,-1.1!"]; Methoxy1_C [label="CH₃", pos="-3.6,-1.1!"]; Nitro_N [label="N", pos="-1.7,-3!"]; Nitro_O1 [label="O", pos="-2.4,-3.5!"]; Nitro_O2 [label="O⁻", pos="-1,-3.5!"]; Nitro_N_Plus [label="+", pos="-1.55,-2.8!"]; Methoxy2_O [label="O", pos="2.6,-1.1!"]; Methoxy2_C [label="CH₃", pos="3.6,-1.1!"];

// Connect substituents to the ring C1 -- Aldehyde_C; C2 -- Methoxy1_O; C3 -- Nitro_N; C5 -- Methoxy2_O;

// Aldehyde bonds Aldehyde_C -- Aldehyde_H; Aldehyde_C -- Aldehyde_O [style=double];

// Methoxy bonds Methoxy1_O -- Methoxy1_C; Methoxy2_O -- Methoxy2_C;

// Nitro bonds Nitro_N -- Nitro_O1 [style=double]; Nitro_N -- Nitro_O2;

// Add labels for positions pos1 [label="1", pos="0.5,1.5!"]; pos2 [label="2", pos="-1.8,-0.75!"]; pos3 [label="3", pos="-1.35,-2!"]; pos4 [label="4", pos="0.85,-2.5!"]; pos5 [label="5", pos="1.8,-0.75!"]; pos6 [label="6", pos="0.5,0!"]; }

Caption: Chemical structure of 2,5-dimethoxy-3-nitrobenzaldehyde.

Synthesis, Regioselectivity, and Isolation

The primary route to synthesizing nitro-substituted dimethoxybenzaldehydes is through the electrophilic nitration of 2,5-dimethoxybenzaldehyde. The positions of the methoxy and aldehyde groups on the aromatic ring dictate the regiochemical outcome of this reaction.

The Causality of Isomer Formation

The two methoxy groups at positions 2 and 5 are electron-donating and activating, directing electrophiles to the ortho and para positions. The aldehyde group, however, is electron-withdrawing and deactivating. This interplay of electronic effects leads to a mixture of nitrated products.

A study on the nitration of 2,5-dimethoxybenzaldehyde with concentrated nitric acid found that a mixture of 3,6-dimethoxy-2-nitrobenzaldehyde and 2,5-dimethoxy-3-nitrobenzaldehyde is formed.[1] However, the major product of this reaction at room temperature is often the 4-nitro isomer, 2,5-dimethoxy-4-nitrobenzaldehyde.[1] The formation of the 3-nitro isomer is a minor pathway, which makes its isolation in high purity a significant challenge, requiring meticulous separation techniques like column chromatography.[1]

Caption: Nitration of 2,5-dimethoxybenzaldehyde yields a mixture of isomers.

General Experimental Protocol: Nitration

The following is a representative protocol for the nitration of a benzaldehyde derivative, which can be adapted for the synthesis of nitro-dimethoxybenzaldehydes.

-

Preparation : A mixture of concentrated sulfuric acid and fuming nitric acid is prepared in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel. The mixture is cooled to 0-5°C in an ice-salt bath.

-

Addition of Substrate : 2,5-dimethoxybenzaldehyde is added dropwise to the cooled nitrating mixture, ensuring the temperature does not exceed 10°C.

-

Reaction : The reaction is stirred at a low temperature for several hours to allow for complete nitration.

-

Quenching : The reaction mixture is then carefully poured onto crushed ice to precipitate the crude product.

-

Workup : The solid product is collected by filtration, washed with cold water until neutral, and dried.

-

Purification : Due to the formation of multiple isomers, the crude product must be purified, typically by column chromatography on silica gel, to isolate the desired isomer.

Physicochemical Properties and Applications of Key Analogs

Given the lack of specific data for the 3-nitro isomer, this section details the properties and applications of its precursor, 2,5-dimethoxybenzaldehyde , and its more common isomer, 2,5-dimethoxy-4-nitrobenzaldehyde . This provides a valuable comparative framework for researchers.

Table 2: Comparative Physicochemical Properties

| Property | 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxy-4-nitrobenzaldehyde |

| CAS Number | 93-02-7[4][5][6][7] | 1207-59-6[2] |

| Molecular Formula | C₉H₁₀O₃[4][6][7] | C₉H₉NO₅[2] |

| Molecular Weight | 166.17 g/mol [4][7] | 211.17 g/mol [2] |

| Appearance | Yellow crystalline solid[7] | Not specified |

| Melting Point | 46-50°C[7] | Not specified |

| Boiling Point | 283.8°C[7] | Not specified |

| Solubility | Soluble in chloroform and methanol; slightly soluble in water.[8] | Not specified |

Applications in Synthesis and Drug Development

-

2,5-Dimethoxybenzaldehyde is a versatile building block in organic synthesis.[9] It is a crucial intermediate in the production of pharmaceuticals, fragrances, and dyes.[4][10] Notably, it is the precursor for the synthesis of 2,5-dimethoxyphenethylamine (2C-H), which is a foundational molecule for a class of psychoactive drugs.[7][8] Its electron-rich aromatic ring and reactive aldehyde group make it suitable for a variety of condensation and derivatization reactions.[9]

-

Nitro-substituted benzaldehydes , in general, are important intermediates in the pharmaceutical industry. For instance, 3-nitrobenzaldehyde is a key component in the synthesis of second-generation dihydropyridine calcium channel blockers like nitrendipine and nimodipine, which are used to treat hypertension. The nitro group can be readily reduced to an amine, providing a synthetic handle for further molecular elaboration.

Safety and Handling

As with all nitroaromatic compounds and aldehydes, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for 2,5-dimethoxy-3-nitrobenzaldehyde is not available, the hazards associated with related compounds provide a reliable guide.

-

General Hazards : Similar compounds are often classified as irritants, potentially causing skin and serious eye irritation. Harmful if swallowed is another common hazard.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Handling : Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

2,5-Dimethoxy-3-nitrobenzaldehyde represents a niche but structurally significant molecule within the family of substituted benzaldehydes. Its status as a minor, hard-to-isolate product of the nitration of 2,5-dimethoxybenzaldehyde underscores the importance of understanding reaction regioselectivity in organic synthesis. For researchers in drug discovery and materials science, while direct application of the 3-nitro isomer may be hampered by its synthetic challenges, a thorough understanding of its more accessible precursor and isomers provides a robust platform for the design and synthesis of novel aromatic compounds. This guide serves to bridge the information gap on this specific compound by providing a detailed, logical, and scientifically grounded overview of its chemistry and context.

References

-

Cassels, B.L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Boletín de la Sociedad Chilena de Química, 35, 313-316. Available at: [Link]

-

Bloomtech. (2024, December 12). How Does 2,5-Dimethoxybenzaldehyde Compare To Other Aromatic Aldehydes? Retrieved from [Link]

-

J. Chem. Soc. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. 3482-3484. Available at: [Link]

-

Zhongding. (2025, November 10). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Retrieved from [Link]

-

Journal of Beijing Technology and Business University:Natural Science Edition. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxynitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.

-

Senfeida. (n.d.). China 2,5-Dimethoxybenzaldehyde Manufacturers Suppliers Factory. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethoxy benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethoxy benzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]

-

Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8 [m.chemicalbook.com]

- 4. 2,5-Dimethoxybenzaldehyde | CAS 93-02-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2,5-dimethoxybenzaldehyde, 93-02-7 [thegoodscentscompany.com]

- 6. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]

- 7. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. sfdchem.com [sfdchem.com]

- 9. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 10. leapchem.com [leapchem.com]

Technical Whitepaper: Solubility Dynamics and Solvent-Mediated Reactivity of 2,5-Dimethoxy-3-nitrobenzaldehyde

Executive Summary

As a critical electrophilic building block in advanced organic synthesis, 2,5-dimethoxy-3-nitrobenzaldehyde presents unique physicochemical properties that dictate its behavior in solution. From serving as a precursor in the total synthesis of complex polyketides to acting as a core scaffold for fluorogenic probes, mastering the solubility profile of this compound is non-negotiable for yield optimization. This whitepaper provides a rigorous analysis of its dissolution thermodynamics, an empirical solvent matrix, and field-proven, self-validating protocols designed for senior researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The dissolution thermodynamics of 2,5-dimethoxy-3-nitrobenzaldehyde are fundamentally dictated by its highly functionalized aromatic core. Understanding the causality behind its solubility requires analyzing its functional groups:

-

Methoxy Groups (-OCH₃): These electron-donating groups act as weak hydrogen bond acceptors (HBAs). They increase the overall lipophilicity of the molecule, promoting favorable dispersion interactions with moderately polar and halogenated solvents.

-

Nitro Group (-NO₂): Imparts a strong, localized dipole moment. The steric bulk of the nitro group at the 3-position—sandwiched between the methoxy and aldehyde groups—forces the molecule out of a perfectly planar conformation. This disruption lowers the crystal lattice energy compared to unsubstituted benzaldehydes, facilitating easier dissolution in polar aprotic media.

-

Aldehyde (-CHO): Provides a polar handle capable of strong dipole-dipole interactions.

Crucial Insight: The molecule entirely lacks hydrogen bond donors (HBDs). Therefore, its solvation relies exclusively on the solvent's ability to participate in dipole-dipole interactions, dispersion forces, and HBA interactions.

Empirical Solubility Matrix

The following table summarizes the quantitative solubility estimates and thermal dependencies of 2,5-dimethoxy-3-nitrobenzaldehyde across standard organic solvent classes.

| Solvent Category | Representative Solvents | Estimated Solubility (20°C) | Thermal Dependence (ΔSol/ΔT) | Primary Synthetic Application |

| Polar Aprotic | DMSO, DMF | > 100 mg/mL | Low | Nucleophilic substitution, Olefination |

| Halogenated | DCM, Chloroform | 50 - 100 mg/mL | Moderate | Extraction, BODIPY dye synthesis |

| Polar Protic | Methanol, Ethanol | 10 - 25 mg/mL | High | Recrystallization, Reduction |

| Non-Polar | Hexanes, Heptane | < 5 mg/mL | Low | Anti-solvent precipitation, TLC |

Data Note: Values are empirical estimates based on structural lipophilicity and standard laboratory handling of highly substituted nitrobenzaldehydes.

Workflow Optimization: Solvent Selection Logic

The choice of solvent is directly governed by the downstream mechanistic pathway. For instance, in the total synthesis of complex polyketides like ansamycin antibiotics, 2,5-dimethoxy-3-nitrobenzaldehyde is dissolved in anhydrous media to undergo highly stereoselective syn-aldol additions with Z(O)-boron enolates[1]. When synthesizing 4-alkylthio-2,5-dimethoxybenzaldehydes, the displacement of the aromatic nitro group is efficiently conducted using N,N-dimethylformamide (DMF) as the solvent, which stabilizes the transition state of the nucleophilic aromatic substitution[2].

Similarly, catalytic olefination reactions aimed at producing 2-CF3-indoles heavily rely on dimethyl sulfoxide (DMSO) to maintain the solubility of the nitrobenzaldehyde precursor while promoting high yields[3]. In the realm of fluorescent probes, the synthesis of azido-BODIPY derivatives utilizes halogenated solvent systems, such as dichloromethane (DCM) and hexanes, for both the primary condensation steps and subsequent chromatographic purification[4].

Fig 1: Solvent selection logic for 2,5-dimethoxy-3-nitrobenzaldehyde based on downstream applications.

Field-Proven Experimental Protocols

Protocol 1: Self-Validating Recrystallization (Purification)

Causality: Methanol is the optimal solvent for purification. Because 2,5-dimethoxy-3-nitrobenzaldehyde lacks H-bond donors, its solubility in protic solvents is highly temperature-dependent. At reflux, the thermal energy disrupts the solvent's hydrogen-bonded network, allowing the solute to dissolve via dipole interactions. Upon cooling, the solvent's H-bond network re-establishes, systematically excluding the solute and driving crystallization.

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 g of crude 2,5-dimethoxy-3-nitrobenzaldehyde in 5 mL of absolute methanol in a round-bottom flask.

-

Heating: Heat the mixture to a gentle reflux (approx. 65°C) while stirring until complete dissolution is achieved.

-

Hot Filtration: If insoluble particulates remain (e.g., inorganic salts from prior nitration steps), perform a hot gravity filtration to prevent premature crystallization.

-

Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 2 hours.

-

Self-Validation Check: Pale yellow needles should begin to form at the meniscus. Rapid cooling that results in "oiling out" (a biphasic liquid mixture) indicates the presence of trapped impurities; if this occurs, reheat to reflux and cool more slowly.

-

-

Crystallization: Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize the thermodynamic yield.

-

Isolation: Recover the crystals via vacuum filtration, washing the filter cake with 2 mL of ice-cold methanol, followed immediately by 5 mL of cold hexanes to rapidly dry the product.

Protocol 2: Solvent Setup for C-C Bond Formation (Aldol/Olefination)

Causality: Polar aprotic solvents (DMSO, DMF) are mandatory for downstream C-C bond formations. These solvents fully solvate the highly functionalized benzaldehyde through strong dipole-dipole interactions without creating a hydrogen-bonding shell around incoming nucleophiles. This lack of a solvation shell around the nucleophile dramatically accelerates reaction kinetics.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon. Moisture must be strictly excluded, as water will competitively react with strong bases or enolates.

-

Solvation: Dissolve 2,5-dimethoxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMSO to achieve a 0.5 M concentration.

-

Self-Validation Check: The solution must be completely clear and pale yellow. Any persistent cloudiness indicates moisture contamination or degraded solvent, which will quench the nucleophile and halt the reaction.

-

-

Reagent Addition: Slowly add the active nucleophile (e.g., Z(O)-boron enolate or CF₃CCl₃) at the specified temperature (often 0°C to -78°C depending on the nucleophile's stability).

-

Reaction Monitoring: Track the consumption of the aldehyde via Thin Layer Chromatography (TLC) using a 3:7 EtOAc/Hexane system. The aldehyde starting material is highly UV-active and will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP).

References

*[2] Title: Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes Source: mdma.ch URL: *[1] Title: Design and synthesis of ansamycin antibiotics Source: academie-sciences.fr URL: *[3] Title: An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes Source: nih.gov URL: *[4] Title: US10119972B2 - Reactive labelling compounds and uses thereof Source: Google Patents URL:

Sources

- 1. Design and synthesis of ansamycin antibiotics [comptes-rendus.academie-sciences.fr]

- 2. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US10119972B2 - Reactive labelling compounds and uses thereof - Google Patents [patents.google.com]

Electrophilic Aromatic Substitution in 2,5-Dimethoxybenzaldehyde: Regioselectivity, Mechanisms, and Validated Protocols

Executive Summary

In advanced organic synthesis and drug development, 2,5-dimethoxybenzaldehyde (2,5-DMB) serves as a highly versatile building block. Its unique substitution pattern—featuring a deactivating, meta-directing aldehyde group and two strongly activating, ortho/para-directing methoxy groups—creates a complex electronic topography. Understanding the regiochemical fidelity of Electrophilic Aromatic Substitution (EAS) on this scaffold is critical for synthesizing downstream active pharmaceutical ingredients (APIs), phenethylamine derivatives, and complex heterocyclic systems.

This whitepaper dissects the causality behind the divergent regioselectivity observed in the bromination versus nitration of 2,5-DMB, debunks historical literature errors using modern analytical validation, and provides a self-validating experimental protocol for its functionalization.

The Topography of Reactivity: Electronic vs. Steric Tension

To predict the outcome of an EAS reaction on 2,5-DMB, one must analyze the competing directing effects of its functional groups. The aromatic ring possesses three available positions for electrophilic attack: C3, C4, and C6 .

-

The C1 Aldehyde (-CHO): As an electron-withdrawing group, it deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5). Since C5 is occupied, C3 is electronically favored by the aldehyde.

-

The C2 Methoxy (-OCH₃): An electron-donating group that directs to the ortho (C1, C3) and para (C5) positions. It strongly activates C3.

-

The C5 Methoxy (-OCH₃): Directs to the ortho (C4, C6) and para (C2) positions. It strongly activates C4 and C6.

The Regiochemical Conflict: While C3 is activated by the C2-methoxy group, it is sterically hindered and electronically outcompeted by the synergistic activation of C4 and C6 by the C5-methoxy group. The true battle for regioselectivity occurs between C4 and C6 .

-

C6 is electronically favored because it allows for robust intermediate stabilization, but it is heavily sterically shielded by the adjacent aldehyde and methoxy groups.

-

C4 is para to the deactivating aldehyde, making it electronically less favored than C6, but it is highly accessible due to lower steric bulk.

The Historical Regioselectivity Paradox

For decades, the regioselectivity of 2,5-DMB was misunderstood. In 1925, Rubenstein reported that the bromination of 2,5-DMB yielded the 6-bromo isomer. This assumption was made by analogy: because the nitration of 2,5-DMB predominantly yields the 6-nitro isomer, early chemists assumed bromination followed the exact same electronic pathway 1.

Modern analytical techniques, specifically ¹H NMR spectroscopy, have since debunked this.

-

Bromination (Steric Control): The bulky bromine electrophile (Br₂) cannot easily access the hindered C6 pocket. Consequently, bromination occurs almost exclusively at the less hindered C4 position, yielding 4-bromo-2,5-dimethoxybenzaldehyde 2.

-

Nitration (Electronic Control): The smaller nitronium ion (NO₂⁺)—potentially aided by coordination with the adjacent oxygen atoms—overcomes the steric barrier to attack the electronically favored C6 position, yielding 6-nitro-2,5-dimethoxybenzaldehyde (often named 3,6-dimethoxy-2-nitrobenzaldehyde) as the major product 3.

Fig 1: Divergent regioselectivity in the EAS of 2,5-dimethoxybenzaldehyde.

Quantitative EAS Reaction Profiles

The following table summarizes the quantitative outcomes of primary EAS reactions on 2,5-dimethoxybenzaldehyde, highlighting the shift in regiochemical control based on the electrophile used.

| Reaction Type | Reagents / Conditions | Major Product | Minor Product | Yield (Major) | Regiochemical Control |

| Bromination | Br₂, Glacial AcOH, 0 °C to RT | 4-Bromo-2,5-dimethoxybenzaldehyde | 6-Bromo-2,5-dimethoxybenzaldehyde | 87% - 95% | Steric (C4 is less hindered) |

| Nitration | HNO₃, H₂SO₄, 0 °C | 6-Nitro-2,5-dimethoxybenzaldehyde | 4-Nitro-2,5-dimethoxybenzaldehyde | ~80% | Electronic / Coordination |

| Chlorination | SO₂Cl₂ or Cl₂, mild catalyst | 4-Chloro-2,5-dimethoxybenzaldehyde | - | >85% | Steric |

Self-Validating Experimental Protocol: Regioselective Bromination

To ensure scientific integrity, the following protocol for the synthesis of 4-bromo-2,5-dimethoxybenzaldehyde incorporates built-in analytical checkpoints. This prevents the propagation of historical structural assignment errors 4.

Materials Required:

-

2,5-Dimethoxybenzaldehyde (1.0 eq, 6.02 mmol)

-

Bromine (Br₂) (1.1 eq, 6.62 mmol)

-

Glacial Acetic Acid (AcOH) (10 mL total)

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 g (6.02 mmol) of 2,5-dimethoxybenzaldehyde in 7 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures prevent over-bromination and suppress the formation of the electronically favored but sterically hindered 6-bromo isomer.

-

Electrophile Addition: Prepare a solution of 0.34 mL (6.62 mmol) bromine in 3 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Reaction Propagation: Remove the ice bath and allow the mixture to gradually warm to room temperature. Stir continuously for 1 to 2 hours.

-

Self-Validation Check 1 (TLC): Monitor via TLC (20% Ethyl Acetate/Hexane). The starting material (

) should disappear, replaced by a slightly less polar product spot.

-

-

Quenching & Isolation: Pour the reaction mixture into 30 mL of ice-cold distilled water to quench the reaction. A yellow/white precipitate will form. Collect the crude solid via vacuum filtration.

-

Purification: Redissolve the precipitate in 30 mL DCM and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (20% EtOAc/Hexane) to afford the pure product.

Self-Validation via ¹H NMR (The Ultimate Proof):

Do not assume the structure based on reaction completion. You must run a ¹H NMR (CDCl₃) to prove regioselectivity:

-

If the product is the 4-bromo isomer (Expected): The remaining aromatic protons at C3 and C6 are para to one another. They will not couple significantly and will appear as two distinct singlets (approx.

6.98 and 6.73 ppm). -

If the product is the 6-bromo isomer (Historical Error): The remaining aromatic protons at C3 and C4 are ortho to one another. They will couple strongly, appearing as an AB doublet pattern with a coupling constant of

Hz 1.

Fig 2: Self-validating workflow for the regioselective bromination of 2,5-DMB.

References

- THE BROMINATION OF 2,5-DIMETHOXYBENZALDEHYDE.

- Bromination of 2,5-dimethoxybenzaldehyde - Universiti Pertanian Malaysia

- Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - Rhodium Archive (mdma.ch)

- 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - ChemicalBook

Sources

1H NMR and 13C NMR spectral data of 2,5-dimethoxy-3-nitrobenzaldehyde

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2,5-dimethoxy-3-nitrobenzaldehyde . It is designed for researchers requiring precise structural validation of this intermediate, particularly when distinguishing it from its regioisomers (4-nitro and 6-nitro) formed during nitration.

Executive Summary & Compound Identity

2,5-Dimethoxy-3-nitrobenzaldehyde is a critical regioisomer often observed as a minor product in the nitration of 2,5-dimethoxybenzaldehyde. Its structural elucidation is challenging due to the presence of two other potential isomers (4-nitro and 6-nitro).

-

CAS Number: 34549-69-4 (also referenced in literature as a derivative precursor)

-

Molecular Formula: C

H -

Molecular Weight: 211.17 g/mol [1]

-

Melting Point: 108–110 °C (Lit. 113 °C)[2]

Key Diagnostic Challenge: Distinguishing the 3-nitro isomer from the major 4-nitro product using coupling constants (

Structural Analysis & Theoretical Prediction

Before analyzing the spectra, we must establish the electronic environment of the nuclei. This "first-principles" approach ensures your assignment is logically grounded.

Electronic Environment

-

Nitro Group (C3): A strong electron-withdrawing group (EWG). It exerts a powerful deshielding effect on the ortho proton (H4) and the ortho methoxy group (2-OMe).

-

Aldehyde Group (C1): A strong EWG. It deshields the ortho proton (H6).

-

Methoxy Groups (C2, C5): Electron-donating groups (EDG) via resonance. They shield the ortho and para positions.

Regiochemistry & Coupling Logic

The definitive method for identifying this isomer is the proton coupling pattern :

-

3-Nitro (Target): Protons at H4 and H6 are meta to each other.

-

Prediction: Two doublets with

Hz .[4]

-

-

4-Nitro (Major Isomer): Protons at H3 and H6 are para to each other.

-

Prediction: Two singlets (or very weak coupling

Hz).

-

-

6-Nitro (Isomer): Protons at H3 and H4 are ortho to each other.

-

Prediction: Two doublets with

Hz .

-

Experimental Protocols

Sample Preparation

To ensure high-resolution data capable of resolving small meta-couplings:

-

Solvent: CDCl

(Chloroform-d) is standard. Use DMSO- -

Concentration: 10–15 mg in 0.6 mL solvent for 1H NMR; 30–50 mg for 13C NMR.

-

Filtration: Filter through a glass wool plug to remove inorganic nitration salts (e.g., NaNO

) which can broaden peaks.

Instrument Parameters

-

Frequency: Minimum 300 MHz (400 MHz+ recommended to resolve the aromatic region).

-

Pulse Sequence: Standard 1D proton (zg30).

-

Acquisition Time: >3.0 seconds to ensure good digital resolution for coupling constants.

Spectral Data Analysis

H NMR Data (400 MHz, CDCl )

Note: Chemical shifts (

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |

| CHO (H1) | 10.30 – 10.45 | Singlet (s) | - | Characteristic aldehyde proton. |

| Ar-H4 | 7.75 – 7.85 | Doublet (d) | Diagnostic Signal. Deshielded by ortho-NO | |

| Ar-H6 | 7.50 – 7.60 | Doublet (d) | Deshielded by ortho-CHO. Meta-coupled to H4. | |

| 2-OMe | 4.00 – 4.05 | Singlet (s) | - | Deshielded due to steric crowding between CHO and NO |

| 5-OMe | 3.85 – 3.90 | Singlet (s) | - | Typical aryl methoxy range. |

Interpretation: The presence of two doublets in the aromatic region with a small coupling constant (3 Hz) is the "smoking gun" for the 1,2,3,5-substitution pattern. If you see singlets, you have the 4-nitro isomer.

C NMR Data (100 MHz, CDCl )

| Carbon Assignment | Chemical Shift ( | Type | Notes |

| C=O (Aldehyde) | 187.0 – 189.0 | CH | Carbonyl carbon. |

| C2 (C-OMe) | 150.0 – 155.0 | Cq | Deshielded by OMe and ortho-NO |

| C5 (C-OMe) | 155.0 – 160.0 | Cq | Deshielded by OMe. |

| C3 (C-NO | 140.0 – 145.0 | Cq | C-N bond carbon. |

| C1 (C-CHO) | 125.0 – 130.0 | Cq | Ipso carbon. |

| C4 (C-H) | 115.0 – 120.0 | CH | Aromatic methine. |

| C6 (C-H) | 108.0 – 112.0 | CH | Aromatic methine (shielded by ortho-OMe). |

| OMe | 56.0 – 63.0 | CH | Two distinct signals. |

Visualization of Structural Logic

The following diagrams illustrate the workflow for synthesis and the logic used to confirm the structure.

Diagram 1: Isomer Differentiation Logic

This flowchart demonstrates how to use NMR coupling constants to filter out incorrect isomers.

Caption: Decision tree for identifying the 3-nitro isomer based on aromatic proton coupling constants.

Diagram 2: Synthetic Workflow & Isolation

Since the 3-nitro isomer is a minor product, isolation is key.

Caption: Workflow for the synthesis and isolation of the minor 3-nitro isomer.

References

-

Regioselectivity of Nitration: Rubenstein, L. (1925).[2] "Nitration of 2,5-dimethoxybenzaldehyde." Journal of the Chemical Society, Transactions, 127, 1998-2004. (Establishes the formation of 3-nitro and 4-nitro isomers).

-

Synthesis and Physical Properties: Muzalevskiy, V. M., et al. (2021).[3][5] "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes." Molecules, 26(24), 7626. (Cites use of 2,5-dimethoxy-3-nitrobenzaldehyde as starting material 1h ).

-

Spectral Data Validation: Oxford Instruments. "Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar." (Provides comparative shifts for nitrobenzaldehyde systems).

-

Isomer Identification: J. Chem. Research (S), 1981, 3701. (Details the isolation and melting point of the 3-nitro isomer).

Sources

- 1. 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8 [m.chemicalbook.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. rsc.org [rsc.org]

Advanced Safety, Handling, and Operational Protocols for 2,5-Dimethoxy-3-nitrobenzaldehyde in Synthetic Workflows

Executive Summary

2,5-Dimethoxy-3-nitrobenzaldehyde is a highly specialized electrophilic intermediate utilized extensively in the total synthesis of ansamycin antibiotics[1], indole derivatives, and complex polycyclic alkaloids[2]. Due to the presence of both a reactive aldehyde moiety and a potentially explosive/oxidizing nitro group on a densely substituted aromatic ring, its handling requires rigorous safety protocols. This whitepaper provides a comprehensive guide to the physicochemical hazards, engineering controls, and self-validating experimental workflows necessary for the safe utilization of this compound in advanced drug development.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, one must first understand the structural causality of the compound's hazards. The juxtaposition of electron-donating methoxy groups and an electron-withdrawing nitro group creates a highly polarized aromatic system that is sensitive to both oxidation and aggressive reduction.

Table 1: Physicochemical and Hazard Summary

| Property / Hazard | Value / Description | Causality / Operational Implication |

| Molecular Formula | C9H9NO5 | High oxygen balance; potential for rapid, uncontrolled oxidation under thermal stress[3]. |

| Molecular Weight | 211.17 g/mol | Solid at room temperature; poses an inhalation risk as fine particulate dust[3]. |

| GHS Hazard Statements | H302, H315, H319, H335 | Acute toxicity (oral); causes skin/eye irritation and respiratory tract irritation. |

| Reactivity Profile | Electrophilic carbonyl, reducible nitro | Incompatible with strong bases (triggers Cannizzaro reaction) and strong reducing agents (highly exothermic). |

Mechanistic Hazard Analysis

The nitro group (-NO2) at the 3-position is sterically hindered by the adjacent methoxy group but remains highly reactive. When exposed to strong reducing agents (e.g., Pd/C with H2, or complex metal hydrides), the reduction to an amine is highly exothermic. If thermal runaway occurs, the localized heat can trigger the decomposition of the aldehyde moiety, releasing toxic nitrogen oxides (NOx) and carbon monoxide (CO). Furthermore, as an aldehyde, the compound is prone to autoxidation in the presence of atmospheric oxygen, forming 2,5-dimethoxy-3-nitrobenzoic acid. This degradation not only alters reaction stoichiometry but also introduces acidic impurities that can catalyze unwanted side reactions[3].

Risk Mitigation & Engineering Controls

A robust safety system relies on layers of protection that inherently verify their own efficacy.

-

Storage Protocols: Store the compound in a cool, dry, well-ventilated area under an inert atmosphere (Argon or N2) to prevent autoxidation. The storage container must be opaque to prevent photochemical degradation. Self-Validation: The integrity of the storage protocol can be validated by periodic Thin Layer Chromatography (TLC) monitoring of the stock; the appearance of a highly polar baseline spot indicates the formation of the corresponding benzoic acid.

-

Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of irritating dust (H335).

-

Personal Protective Equipment (PPE): Standard PPE includes nitrile gloves (double-gloving is strongly recommended during solvent extraction to prevent dermal absorption), splash-proof chemical goggles, and a flame-resistant lab coat.

Experimental Workflows & Self-Validating Protocols

In drug development, 2,5-dimethoxy-3-nitrobenzaldehyde is frequently subjected to nucleophilic addition (e.g., Aldol condensation) or nitro-reduction[1][2]. Below is a self-validating protocol for the safe reduction of the nitro group to an amine—a common but hazardous transformation.

Step-by-Step Methodology: Catalytic Hydrogenation to 2,5-Dimethoxy-3-aminobenzaldehyde

-

Inertion: Purge a heavy-walled reaction flask with Argon for 15 minutes. Self-validation: Use an oil bubbler attached to the exhaust line to visually confirm positive pressure and continuous gas flow.

-

Substrate Dissolution: Dissolve 2,5-dimethoxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous ethanol (0.2 M). Ensure complete dissolution to prevent localized hot spots during catalysis.

-

Catalyst Wetting (Critical Safety Step): In a separate vial, weigh 10% Pd/C (0.05 eq). Never add dry Pd/C directly to the ethanolic solution. Wet the Pd/C with a small amount of toluene or water under Argon before transferring it to the reaction flask. This prevents solvent vapor ignition.

-

Hydrogen Introduction: Evacuate the flask and backfill with H2 gas via a balloon or Parr shaker (maximum 30 psi).

-

Thermal Monitoring: Continuously monitor the reaction temperature. The reduction is exothermic. If the temperature exceeds 35°C, apply an ice-water bath immediately to prevent thermal runaway.

-

Endpoint Validation: Monitor the reaction progress via LC-MS or TLC. The reaction is deemed complete and safe to quench only when the starting material mass (m/z 211) is entirely replaced by the product mass (m/z 181).

-

Safe Quenching: Purge the system with Argon for 10 minutes to remove all residual H2. Filter the mixture through a tightly packed pad of Celite. Safety Check: Keep the Celite pad wet with water immediately after filtration; dry Pd/C exposed to atmospheric oxygen can spontaneously ignite.

Caption: Self-validating workflow for the safe catalytic hydrogenation of 2,5-dimethoxy-3-nitrobenzaldehyde.

Emergency Response & Waste Management

-

Spill Response: In the event of a powder spill, do not sweep dry, as this aerosolizes the irritant. Moisten the powder with a non-reactive solvent (e.g., water or isopropanol) to suppress dust generation, then wipe up with absorbent pads. Place all contaminated pads in a sealed, clearly labeled hazardous waste container.

-

Skin Contact: Wash immediately with copious amounts of soap and water. The nitroaromatic nature of the compound allows for rapid dermal absorption, which can lead to localized irritation or, in severe systemic exposure cases, methemoglobinemia.

-

Waste Segregation: Dispose of solutions as halogen-free organic waste. Do not mix with highly acidic waste streams, as any residual unreacted aldehyde can undergo uncontrolled polymerization or oxidation.

References

1.[3] Title: 2,5-Dimethoxy-3-nitrobenzaldehyde | C9H9NO5 - PubChem. Source: National Institutes of Health (NIH). URL: [Link] 2.[2] Title: Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons. Source: ACS Omega. URL: [Link] 3.[1] Title: Design and synthesis of ansamycin antibiotics. Source: Comptes Rendus Chimie (Academie des Sciences). URL: [Link]

Sources

Methodological & Application

Protocol for the Regioselective Nitration of 2,5-Dimethoxybenzaldehyde

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of Nitrated Dimethoxybenzaldehydes

2,5-Dimethoxybenzaldehyde is a versatile aromatic aldehyde widely utilized as a precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its molecular architecture, featuring an aldehyde and two activating methoxy groups, makes it a prime substrate for a variety of chemical transformations.[1] The introduction of a nitro group (–NO₂) onto the aromatic ring via electrophilic aromatic substitution further enhances its synthetic utility, creating valuable intermediates for the development of complex molecular targets. The nitro group can be readily reduced to an amine, which opens pathways to a vast array of functionalities, or it can act as a directing group in subsequent substitutions.[3]

This application note provides a detailed, field-proven protocol for the nitration of 2,5-dimethoxybenzaldehyde. We will delve into the mechanistic underpinnings of the reaction, outline a step-by-step experimental procedure, emphasize critical safety considerations, and provide guidance on product isolation and purification. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the process.

Mechanistic Insight: The Electrophilic Aromatic Substitution Pathway

The nitration of 2,5-dimethoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The reaction proceeds through the attack of the electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺).[5]

2.1. Generation of the Electrophile

In this protocol, which utilizes concentrated nitric acid within an acetic acid solvent system, the nitronium ion is generated through the protonation of nitric acid, followed by the loss of a water molecule. While a stronger acid like sulfuric acid is often used to generate a high concentration of nitronium ions in "mixed acid" nitrations, the reaction can proceed in other acidic media.[5] For substrates that are sensitive to strong oxidizing conditions, a milder nitrating system like nitric acid in acetic anhydride can be used, which generates acetyl nitrate as an intermediate.[6][7]

2.2. Regioselectivity: The Directing Effects of Substituents

The position of the incoming nitro group is dictated by the existing substituents on the benzene ring.[8][9]

-

Methoxy Groups (–OCH₃): These are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.

-

Aldehyde Group (–CHO): This is a deactivating, meta-directing group because it withdraws electron density from the ring.

In 2,5-dimethoxybenzaldehyde, the two methoxy groups strongly activate the ring, overpowering the deactivating effect of the aldehyde. The potential sites for substitution are C4 and C6 (ortho to one methoxy group and para to the other) and C3 (ortho to both methoxy groups). The aldehyde group directs meta to itself, which would be positions C3 and C5 (already substituted).

The interplay of these directing effects and steric hindrance leads to a mixture of isomers. Experimental evidence shows that nitration with nitric acid in acetic acid predominantly yields two major products: 3,6-dimethoxy-2-nitrobenzaldehyde and 4-nitro-2,5-dimethoxybenzaldehyde .[10][11]

Caption: General mechanism for electrophilic aromatic nitration.

Critical Safety Protocols

Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.[12][13] Strict adherence to safety protocols is mandatory.

-

Hazard Assessment: Concentrated nitric acid is extremely corrosive and a powerful oxidizing agent. It can cause severe chemical burns upon contact with skin or eyes and can ignite organic materials.[14] Acetic acid is also corrosive. The reaction generates significant heat (exothermic), which can lead to a runaway reaction if not properly controlled.[12] Toxic nitrogen dioxide (NO₂) fumes may also be produced.[15]

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood with good ventilation to prevent inhalation of corrosive vapors and toxic fumes.[15] An emergency eyewash station and safety shower must be readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Spill Management: Have a spill kit containing a neutralizing agent (e.g., sodium bicarbonate) readily available.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the nitration of 2,5-dimethoxybenzaldehyde.[10]

4.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2,5-Dimethoxybenzaldehyde | 166.17 | 3.00 g | 18.05 | Starting material, yellowish solid.[16] |

| Glacial Acetic Acid (AcOH) | 60.05 | 5 mL | - | Solvent |

| Nitric Acid (65%, ~15 M) | 63.01 | 12 mL | ~180 | Nitrating agent. Handle with extreme caution. |

| Deionized Water | 18.02 | ~100 mL | - | For work-up and washing. |

| Crushed Ice | - | ~100 g | - | For quenching the reaction. |

4.2. Equipment

-

50 mL round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Water or ice bath for cooling

-

Graduated cylinders and pipettes

-

Büchner funnel and vacuum filtration apparatus

-

Beakers

-

pH paper

4.3. Step-by-Step Procedure

-

Reaction Setup: Place 3.00 g (18.05 mmol) of 2,5-dimethoxybenzaldehyde into a 50 mL flask. Add 5 mL of glacial acetic acid and stir until the solid is fully dissolved.

-

Cooling: Place the flask in a water bath to help dissipate the heat generated during the addition of nitric acid.

-

Addition of Nitrating Agent: While stirring the solution vigorously, add 12 mL of 65% nitric acid in small portions (e.g., 1-2 mL at a time) over a period of 10-15 minutes. Causality: This slow, portion-wise addition is crucial to control the reaction temperature. A rapid addition can cause a dangerous exotherm, leading to a runaway reaction and the formation of unwanted byproducts.[12]

-

Reaction: After the addition is complete, a solid may begin to crystallize. Continue stirring the mixture at room temperature for an additional 10 minutes to ensure the reaction goes to completion.

-

Quenching: In a separate beaker, prepare a slurry of crushed ice and water (~100 mL). Slowly and carefully pour the reaction mixture into the stirred ice-water slurry. Causality: This step, known as quenching, stops the reaction and precipitates the organic product, which is insoluble in water. Using a large volume of ice water also helps to dilute the acids and absorb any residual heat.[17]

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[17]

-

Washing: Wash the solid product in the funnel with several portions of cold water until the filtrate is neutral to pH paper. Causality: Washing with cold water removes residual acids and other water-soluble impurities. A neutral filtrate indicates that the acid has been successfully removed.[17]

-

Drying: Allow the product to air-dry on the filter paper or in a desiccator. The expected yield of the mixed isomer product is approximately 86% (around 3.27 g).[10]

4.4. Purification

The crude product is a mixture of isomers.[10] For many applications, this mixture may be used directly. If separation of the isomers is required, column chromatography is necessary. For general purity improvement, recrystallization is effective.

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent like methanol or an ethanol/water mixture to obtain a product of higher purity.[18]

Caption: Experimental workflow for the nitration of 2,5-dimethoxybenzaldehyde.

Product Characterization

-

Appearance: The product is expected to be a yellow crystalline solid.

-

Yield: Approximately 86% for the mixture of isomers.[10]

-

Isomer Ratio: The crude product is reported to be a mixture of primarily 3,6-dimethoxy-2-nitrobenzaldehyde and 4-nitro-2,5-dimethoxybenzaldehyde, with the former being the major isomer.[10]

-

Analysis: The identity and purity of the product should be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopy (¹H NMR, ¹³C NMR, IR).

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product precipitation | Product is soluble in the acidic aqueous mixture; reaction did not proceed. | Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[17] Confirm reaction completion with TLC before work-up. |

| Dark, oily product | Formation of oxidation byproducts or impurities due to overheating. | Ensure adequate cooling during nitric acid addition. Recrystallize the crude product or purify by column chromatography. |

| Reaction becomes too hot | Nitric acid was added too quickly. | Immediately slow or stop the addition and enhance cooling. For future runs, add the acid more slowly and in smaller portions. |

Conclusion

This application note provides a reliable and well-documented protocol for the nitration of 2,5-dimethoxybenzaldehyde. By understanding the underlying chemical principles, adhering strictly to the safety protocols, and carefully controlling the reaction conditions, researchers can successfully synthesize nitrated 2,5-dimethoxybenzaldehyde derivatives. These products serve as crucial intermediates for further synthetic elaboration in the fields of medicinal chemistry and materials science.

References

- Nitration reaction safety - YouTube. (2024).

-

Why does the nitration of furan require HNO3 and acetic anhydride? - Quora. (2019). Available at: [Link]

- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).

-

The Duality of Mechanism for Nitration in Acetic Anhydride - RSC Publishing. (1969). Available at: [Link]

- Exploring the Reaction Mechanism of Menke Nitration. (n.d.).

- How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?. (2024).

- Nitration: An Overview of Recent Developments and Processes. (n.d.).

-

Explain the nitration of benzaldehyde from the chapter aldehydes ketones and carboxylic acid class 12 - Filo. (2025). Available at: [Link]

-

Kinetics of Aromatic Nitration in Acetic Anhydride. (1958). Available at: [Link]

-

Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). Available at: [Link]

-

Nitration - Wikipedia. (n.d.). Available at: [Link]

-

Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde - Taylor & Francis. (2006). Available at: [Link]

-

Electrophilic substitution reactions of benzaldehyde - YouTube. (2022). Available at: [Link]

-

2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield - Sciencemadness Discussion Board. (2006). Available at: [Link]

-

Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. (n.d.). Available at: [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Available at: [Link]

-

Synthesis of 6-Nitro-2,3-dimethoxybenzaldehyde. (1956). Available at: [Link]

-

Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - designer-drug.com. (n.d.). Available at: [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. (2018). Available at: [Link]

- Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents. (n.d.).

-

2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H - Safrole. (n.d.). Available at: [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Available at: [Link]

-

Synthesis of 2-nitrobenzaldehyde - PrepChem.com. (n.d.). Available at: [Link]

-

2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025). Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. youtube.com [youtube.com]

- 4. Explain the nitration of benzaldehyde from the chapter aldehydes ketones .. [askfilo.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. The duality of mechanism for nitration in acetic anhydride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Nitration - Wikipedia [en.wikipedia.org]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. designer-drug.com [designer-drug.com]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ehs.com [ehs.com]

- 15. m.youtube.com [m.youtube.com]

- 16. safrole.com [safrole.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Sciencemadness Discussion Board - 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield - Powered by XMB 1.9.11 [sciencemadness.org]

Application Note: 2,5-Dimethoxy-3-nitrobenzaldehyde as a Privileged Scaffold in Heterocycle Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction and Strategic Utility

In advanced organic synthesis, the selection of highly functionalized aromatic building blocks dictates the efficiency of downstream heterocycle construction. 2,5-Dimethoxy-3-nitrobenzaldehyde is a uniquely privileged scaffold due to its precise stereoelectronic topography. The juxtaposition of an electrophilic formyl group and a reducible ortho-nitro group provides a classic latent nucleophile-electrophile pairing, ideal for annulation reactions. Furthermore, the electron-donating 2,5-dimethoxy substituents enrich the aromatic core, stabilizing reactive intermediates and providing synthetic handles for subsequent functionalization or tuning of photophysical properties[1, 2].

This guide details the mechanistic rationale and self-validating protocols for utilizing this reagent in two critical areas of drug development and chemical biology: the synthesis of fluorinated indoles (pharmacophores) and meso-aryl BODIPY fluorophores (biomarker imaging).

Synthesis of 2-(Trifluoromethyl)indoles via Reductive Cyclization

Mechanistic Causality

The incorporation of a trifluoromethyl (–CF₃) group into an indole core drastically enhances its metabolic stability and lipophilicity—key parameters in drug design. Using 2,5-dimethoxy-3-nitrobenzaldehyde, the synthesis of 2-CF₃-indoles is achieved via a cascade sequence [1].

-